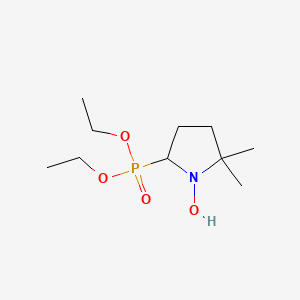
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester is a chemical compound with the molecular formula C10H22NO4P It is known for its unique structural features, which include a phosphonic acid group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites in enzymes, influencing their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-hydroxy-2-pyrrolidinyl)-, diethyl ester
- Phosphonic acid, (1-hydroxy-5-methyl-2-pyrrolidinyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester is unique due to the presence of two methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Propriétés
Numéro CAS |
167772-85-2 |
|---|---|
Formule moléculaire |
C10H22NO4P |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
5-diethoxyphosphoryl-1-hydroxy-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C10H22NO4P/c1-5-14-16(13,15-6-2)9-7-8-10(3,4)11(9)12/h9,12H,5-8H2,1-4H3 |
Clé InChI |
PGDYTHFEWHDOAP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1CCC(N1O)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


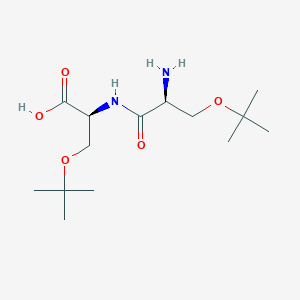
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
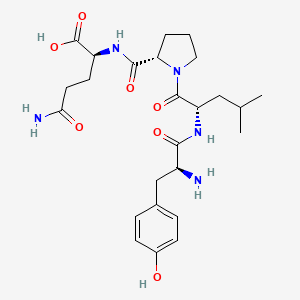
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
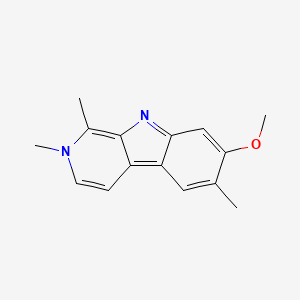
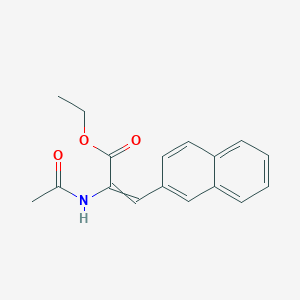


![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
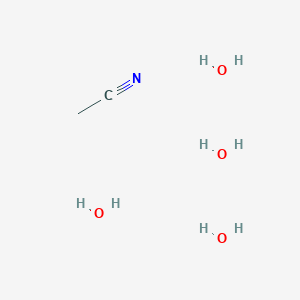
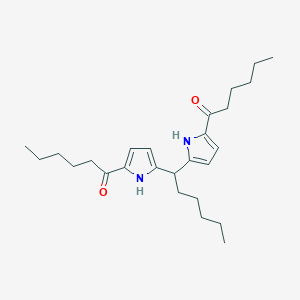
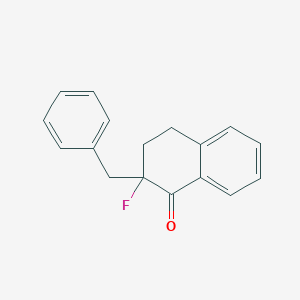
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
